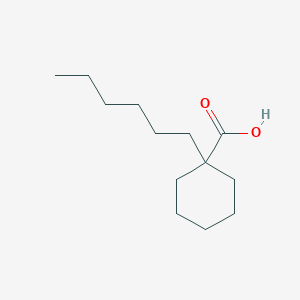
1-Hexylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a hexyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of benzoic acid, followed by further chemical modifications to introduce the hexyl group .
Chemical Reactions Analysis
Types of Reactions: 1-Hexylcyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexanone or further to cyclohexanecarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, thionyl chloride for conversion to acid chlorides.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: Esters, amides, acid chlorides.
Scientific Research Applications
1-Hexylcyclohexanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of perfumes, flavors, and certain types of pesticides.
Mechanism of Action
The mechanism of action of 1-Hexylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Hexylcyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hexyl group, resulting in different physical and chemical properties.
Cyclohexylacetic acid: Contains an acetic acid group instead of a carboxylic acid group attached to the cyclohexane ring.
Cyclohexylpropionic acid: Features a propionic acid group, leading to variations in reactivity and applications.
Properties
CAS No. |
92155-16-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-hexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-6-9-13(12(14)15)10-7-5-8-11-13/h2-11H2,1H3,(H,14,15) |
InChI Key |
BMEVZVXFJBPTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















